1-(Bromomethyl)-3-methylcyclohexane
Overview
Description
1-(Bromomethyl)-3-methylcyclohexane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of methylcyclohexane, where a bromomethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-methylcyclohexanemethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-methylcyclohexanemethanol, 3-methylcyclohexanecarbonitrile, and 3-methylcyclohexylamine.
Elimination Reactions: The major product is 3-methylcyclohexene.
Oxidation: Products include 3-methylcyclohexanemethanol and 3-methylcyclohexanecarboxylic acid.
Scientific Research Applications
1-(Bromomethyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through bromination, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a cyclohexane moiety.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methylcyclohexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion. These intermediates facilitate nucleophilic substitution or elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base involved.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethylcyclohexane: Lacks the methyl group at the 3-position, making it less sterically hindered.
3-Methylcyclohexyl bromide: The bromine atom is directly attached to the cyclohexane ring, leading to different reactivity.
1-(Chloromethyl)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness
1-(Bromomethyl)-3-methylcyclohexane is unique due to the presence of both a bromomethyl group and a methyl group on the cyclohexane ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-3-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOJDDZASWXFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-37-7 | |
Record name | 1-(bromomethyl)-3-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.